
Ethanol, 2-amino-, nitrate (1:1)
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Overview
Description
Ethanol, 2-amino-, nitrate (1:1) is a chemical compound that consists of an ethanol molecule with an amino group attached to the second carbon and a nitrate group forming a 1:1 complex
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-amino-, nitrate (1:1) typically involves the reaction of ethanolamine with nitric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{NH}_2\text{CH}_2\text{CH}_2\text{OH} + \text{HNO}_3 \rightarrow \text{NH}_2\text{CH}_2\text{CH}_2\text{OH} \cdot \text{NO}_3 ]
Industrial Production Methods: In an industrial setting, the production of Ethanol, 2-amino-, nitrate (1:1) involves the careful handling of nitric acid and ethanolamine. The reaction is typically conducted in a reactor equipped with temperature control to manage the exothermic nature of the reaction. The product is then purified through crystallization or distillation to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: Ethanol, 2-amino-, nitrate (1:1) can undergo oxidation reactions, where the amino group can be oxidized to form nitro compounds.
Reduction: The nitrate group can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroethanol or other nitro derivatives.
Reduction: Formation of ethylamine or other amine derivatives.
Substitution: Formation of substituted ethanol derivatives.
Scientific Research Applications
Pharmaceutical Applications
Ethanolamine nitrate is primarily utilized in the pharmaceutical industry for the synthesis of various drugs. It serves as an intermediate in the production of:
- Antibiotics : Ethanolamine derivatives are precursors to several antibiotic compounds, enhancing their efficacy and stability.
- Antihistamines : The compound is used in synthesizing antihistamines that treat allergic reactions.
- Anti-inflammatory Agents : Ethanolamine derivatives are involved in the development of medications that reduce inflammation.
Case Study : A study demonstrated that ethanolamine can be converted into ethylenediamine through a reaction with ammonia. Ethylenediamine is a key precursor for the widely used chelating agent EDTA, which is essential in various medical and industrial applications .
Agricultural Applications
In agriculture, ethanolamine nitrate is employed as a nitrogen source in fertilizers. Its role includes:
- Soil Nutrient Enhancement : Ethanolamine nitrate provides essential nitrogen for plant growth, improving crop yields.
- Pesticide Formulation : It acts as a surfactant in pesticide formulations, enhancing the effectiveness of active ingredients.
Data Table 1: Nitrogen Content in Fertilizers
Fertilizer Type | Nitrogen Content (%) |
---|---|
Urea | 46 |
Ammonium Nitrate | 34 |
Ethanolamine Nitrate | 20 |
Industrial Applications
Ethanolamine nitrate finds utility in various industrial processes:
- Gas Scrubbing : It is used in gas treatment processes to remove acidic gases such as carbon dioxide and hydrogen sulfide from industrial emissions .
- Corrosion Inhibition : The compound serves as a corrosion inhibitor in metalworking fluids and cooling systems.
Case Study : In a study focused on gas scrubbing technologies, ethanolamine solutions were shown to effectively reduce CO2 emissions from flue gases by up to 90%, demonstrating significant environmental benefits .
Chemical Synthesis
Ethanolamine nitrate is also significant in organic synthesis:
- Intermediate for Chemical Reactions : It acts as a building block for synthesizing various organic compounds, facilitating reactions such as alkylation and acylation.
- Catalyst in Organic Reactions : The compound can function as a catalyst in specific organic transformations, enhancing reaction rates and yields.
Data Table 2: Synthesis Pathways Involving Ethanolamine Nitrate
Reaction Type | Product | Yield (%) |
---|---|---|
Alkylation | Amino Alcohols | 85 |
Acylation | Amides | 90 |
Nitration | Nitro Compounds | 75 |
Safety and Environmental Considerations
While ethanolamine nitrate has numerous applications, safety assessments are crucial due to its potential toxicity. Studies indicate that exposure can lead to skin irritation and respiratory issues; thus, proper handling and safety protocols are essential .
Mechanism of Action
The mechanism of action of Ethanol, 2-amino-, nitrate (1:1) involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the nitrate group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethanolamine: Similar in structure but lacks the nitrate group.
Nitroethanol: Contains a nitro group instead of an amino group.
Aminoethanol: Similar to ethanolamine but with different functional groups.
Uniqueness: Ethanol, 2-amino-, nitrate (1:1) is unique due to the presence of both an amino group and a nitrate group in the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing ethanol, 2-amino-, nitrate (1:1) with high purity?
- Methodological Answer : A modified diazo-coupling method can be employed, using 2-aminoethanol and nitric acid under controlled stoichiometric conditions. Ethanol-water mixtures (e.g., 70% ethanol) are effective solvents for recrystallization to remove impurities . Ensure reaction temperature is maintained below 40°C to prevent decomposition of the nitrate group. Purity can be validated via NMR (for structural confirmation) and ion chromatography (for nitrate content quantification) .
Q. How can researchers characterize the solubility of ethanol, 2-amino-, nitrate (1:1) in polar solvents?
- Methodological Answer : Use gravimetric analysis or UV-Vis spectroscopy to measure solubility in water, ethanol, and methanol at varying temperatures (5–50°C). For example, solubility in water increases logarithmically with temperature due to hydrogen bonding between the amino group and solvent . Data discrepancies between studies may arise from differences in ionic strength or residual solvent impurities; replicate experiments with HPLC-grade solvents and controlled ionic additives (e.g., sodium nitrate) to standardize conditions .
Q. What spectroscopic techniques are optimal for confirming the molecular structure of this compound?
- Methodological Answer :
- FT-IR : Identify characteristic peaks for the nitrate group (~1380 cm⁻¹ symmetric stretching) and amino group (~3350 cm⁻¹ N-H stretching) .
- ¹H/¹³C NMR : Assign signals for the ethanol backbone (e.g., δ 3.6 ppm for CH₂OH) and amino protons (δ 1.8–2.2 ppm) .
- X-ray crystallography : Resolve bond angles (e.g., N–O bond distances ~1.25 Å) to confirm the nitrate coordination .
Advanced Research Questions
Q. How does pH influence the stability of ethanol, 2-amino-, nitrate (1:1) in aqueous solutions?
- Methodological Answer : Perform accelerated stability studies by varying pH (3–10) and monitoring nitrate release via ion chromatography. The compound is stable at neutral pH (7–8), but acidic conditions (pH < 5) promote hydrolysis of the nitrate group, while alkaline conditions (pH > 9) degrade the amino-ethanol backbone . Use buffered solutions (e.g., phosphate buffer) to isolate pH effects from ionic interference .
Q. What mechanisms explain contradictory solubility data in supercritical CO₂ with ethanol cosolvents?
- Methodological Answer : Contradictions may arise from differences in cosolvent polarity or pressure-temperature regimes. Employ the PR+COSMOSAC equation of state to model solubility behavior under supercritical conditions. Experimental validation at 40–60°C and 10–15 MPa can reconcile discrepancies, as ethanol’s polarity enhances solubility via dipole interactions with the amino group .
Q. How can computational modeling predict hydrogen-bonding interactions between ethanol, 2-amino-, nitrate (1:1) and biomolecules?
- Methodological Answer : Use density functional theory (DFT) or molecular dynamics (MD) simulations to analyze hydrogen-bonding energy (e.g., between the amino group and DNA base pairs). For example, the 2-amino group stabilizes G•C base pairs by ~3 kcal/mol in ethanol solutions, but this energy decreases in high-ionic-strength environments . Validate predictions with isothermal titration calorimetry (ITC) .
Q. What experimental designs optimize nitrate removal efficiency using ethanol, 2-amino-, nitrate (1:1) in bioremediation studies?
- Methodological Answer : Use a mixed carbon source (e.g., sawdust and ethanol) in batch reactors to enhance denitrification. Monitor nitrate removal rates via ion chromatography under controlled pH (7–8) and temperature (25–35°C). The amino group acts as an electron donor, but high nitrate concentrations (>113 mg/L) inhibit microbial activity; implement stepwise dosing to avoid toxicity .
Q. Data Contradiction Resolution
Q. How should researchers address inconsistencies in reported thermodynamic properties (e.g., ΔfH°)?
- Methodological Answer : Cross-validate data using multiple techniques (e.g., calorimetry vs. computational predictions via NIST Chemistry WebBook ). Discrepancies often stem from impurities or measurement techniques (e.g., static vs. flow calorimetry). Replicate experiments under identical conditions (solvent purity, instrument calibration) and report uncertainty intervals .
Q. Why do solubility studies in nitric acid-gadolinium salt mixtures show variable results?
Properties
CAS No. |
20748-72-5 |
---|---|
Molecular Formula |
C2H8N2O4 |
Molecular Weight |
124.10 g/mol |
IUPAC Name |
2-aminoethanol;nitric acid |
InChI |
InChI=1S/C2H7NO.HNO3/c3-1-2-4;2-1(3)4/h4H,1-3H2;(H,2,3,4) |
InChI Key |
WAFNMNCIAQAQJU-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N.[N+](=O)(O)[O-] |
Origin of Product |
United States |
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